![molecular formula C7H12LiNO3 B2443624 Lithium 3-morpholinopropanoate CAS No. 1624261-85-3](/img/structure/B2443624.png)
Lithium 3-morpholinopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3-morpholinopropanoate is a chemical compound with the CAS Number: 1624261-85-3 . It has a molecular weight of 165.12 and its IUPAC name is lithium 3-morpholinopropanoate .
Molecular Structure Analysis
The InChI code for Lithium 3-morpholinopropanoate is 1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis
Lithium 3-morpholinopropanoate is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .Aplicaciones Científicas De Investigación
Neuroprotective Applications in Neurodegenerative Diseases
Lithium 3-morpholinopropanoate, as a lithium salt, is known for its neuroprotective properties. Research has demonstrated that lithium inhibits glycogen synthase kinase 3 (GSK3), an enzyme involved in intracellular signal transmission via protein phosphorylation. This inhibition has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis, spinocerebellar ataxia type 1, and Huntington's disease. The neuroprotective effects of lithium are particularly evident in diseases associated with abnormal aggregation of the protein tau. There is indirect evidence suggesting lithium's neuroprotective effects in humans, particularly in chronic patients with bipolar disorder and in slowing down the progression of diseases like amyotrophic lateral sclerosis (Pérez-Martínez, 2009).
Molecular Targets and Mechanisms
Lithium's action involves multiple molecular pathways. It directly inhibits GSK3, a critical regulator of several signal transduction pathways. This inhibition aligns with lithium's known effects on early development, insulin signaling, and glycogen synthesis. The therapeutic and behavioral effects of lithium in vivo are thought to be significantly mediated by GSK3 inhibition. However, lithium also interacts with other targets, including inositol monophosphatase and several phosphomonoesterases, posing a challenge in pinpointing the exact mechanisms responsible for its therapeutic effects in bipolar disorder and related conditions (O'Brien & Klein, 2009).
Lithium's Cellular and Clinical Mechanisms
Lithium's effectiveness in bipolar disorder is well-recognized, with its actions spanning across numerous cellular pathways. However, the precise therapeutic mechanisms in bipolar disorder are not fully understood. Lithium is believed to exert neuroprotective, anti-oxidative, and neurotransmission effects through the inhibition of GSK3β. This enzyme's inhibition is pivotal in neuroprotection, influencing higher-order biological systems like circadian rhythms and neurotransmission. Lithium's impact at the cellular level potentially translates to behavioral and clinical changes, suggesting a multifaceted mechanism of action that warrants further exploration (Malhi & Outhred, 2016).
Mecanismo De Acción
Target of Action
Lithium 3-morpholinopropanoate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is a key enzyme involved in numerous cellular processes, including cell structure, gene expression, cell proliferation, and survival . IMPA plays a crucial role in the phosphatidylinositol signaling pathway .
Mode of Action
Lithium 3-morpholinopropanoate interacts with its targets by inhibiting their activity. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .
Biochemical Pathways
The compound affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons . It also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes . Lithium’s action on neurotransmitters and second messenger systems leads to intracellular mechanisms of action converging towards neuroprotection .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, making therapeutic drug monitoring essential .
Result of Action
Lithium 3-morpholinopropanoate, through its action on GSK-3 and IMPA, leads to neuroprotective effects . It has significant anti-suicidal properties, the strongest among all mood stabilizers . It also exerts antiviral, especially against herpes infection, and immunomodulatory influence . The evidence has also been accumulated for the neurotrophic and neuroprotective effects of lithium .
Action Environment
The action, efficacy, and stability of Lithium 3-morpholinopropanoate can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, factors such as age, body weight, renal function, and drug-drug interactions can significantly affect the pharmacokinetics of lithium .
Safety and Hazards
Propiedades
IUPAC Name |
lithium;3-morpholin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFWOWFFKRJOKU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCN1CCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12LiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-morpholinopropanoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.